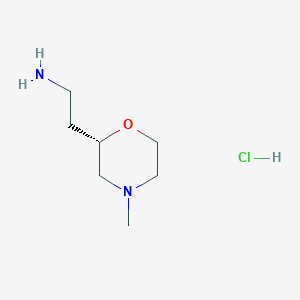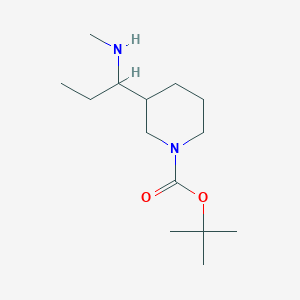
tert-Butyl 3-(1-(methylamino)propyl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 3-(1-(methylamino)propyl)piperidine-1-carboxylate: is a chemical compound with the following IUPAC name: tert-butyl 3-(3-(methylamino)propyl)piperidine-1-carboxylate. Its molecular formula is C₁₄H₂₈N₂O₂, and its molecular weight is 256.39 g/mol . This compound belongs to the class of piperidine derivatives.
Métodos De Preparación
Synthetic Routes:
The synthetic preparation of tert-butyl 3-(1-(methylamino)propyl)piperidine-1-carboxylate involves the following steps:
Alkylation of Piperidine Ring: The piperidine ring is alkylated with tert-butyl bromoacetate or a similar reagent.
Reduction of Ester Group: The tert-butyl ester group is reduced to the corresponding alcohol using a reducing agent like lithium aluminum hydride (LiAlH₄).
Quaternization of Amino Group: The amino group is quaternized with methyl iodide or another suitable alkylating agent to introduce the methylamino group .
Industrial Production Methods:
Information on industrial-scale production methods for this compound is limited. it is typically synthesized in research laboratories for specific applications.
Análisis De Reacciones Químicas
Reactions:
Hydrolysis: tert-Butyl 3-(1-(methylamino)propyl)piperidine-1-carboxylate can undergo hydrolysis to yield the corresponding carboxylic acid and methylamine.
Reduction: Reduction of the ester group can lead to the formation of the primary alcohol.
Quaternization: The amino group can be quaternized to form a positively charged ammonium salt .
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions (e.g., HCl, NaOH).
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Quaternization: Methyl iodide (CH₃I) or other alkylating agents.
Major Products:
The major products of these reactions include the carboxylic acid, the primary alcohol, and the quaternized ammonium salt.
Aplicaciones Científicas De Investigación
Chemistry: tert-Butyl 3-(1-(methylamino)propyl)piperidine-1-carboxylate serves as a building block in the synthesis of various organic compounds.
Biology: It may find applications in drug discovery and chemical biology studies.
Medicine: Research on its pharmacological properties could lead to potential therapeutic agents.
Industry: Limited information is available regarding industrial applications .
Mecanismo De Acción
The exact mechanism of action for this compound remains an area of ongoing research. It likely interacts with specific molecular targets or pathways, but further studies are needed to elucidate these details.
Comparación Con Compuestos Similares
Remember that this compound’s properties and applications may evolve as scientific knowledge advances
Propiedades
Fórmula molecular |
C14H28N2O2 |
|---|---|
Peso molecular |
256.38 g/mol |
Nombre IUPAC |
tert-butyl 3-[1-(methylamino)propyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C14H28N2O2/c1-6-12(15-5)11-8-7-9-16(10-11)13(17)18-14(2,3)4/h11-12,15H,6-10H2,1-5H3 |
Clave InChI |
WHJWREPZZGMRAR-UHFFFAOYSA-N |
SMILES canónico |
CCC(C1CCCN(C1)C(=O)OC(C)(C)C)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl {6-[(but-3-en-1-yl)sulfanyl]-1H-benzimidazol-2-yl}carbamate](/img/structure/B12934466.png)
![({6-Amino-5-[(3-nitrobenzene-1-sulfonyl)amino]-4-oxo-1,4-dihydropyrimidin-2-yl}sulfanyl)acetic acid](/img/structure/B12934470.png)
![2-bromo-N-[4-chloro-2-(1H-imidazole-5-carbonyl)phenyl]acetamide](/img/structure/B12934478.png)
![tert-Butyl (R)-3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B12934490.png)
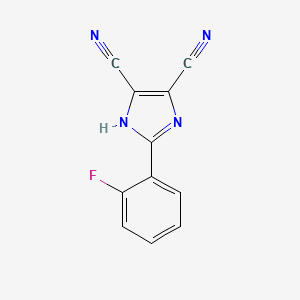
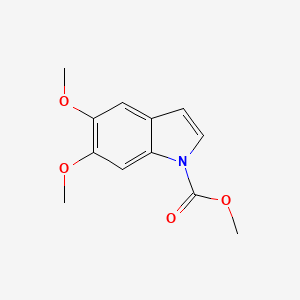
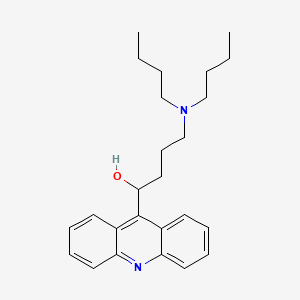
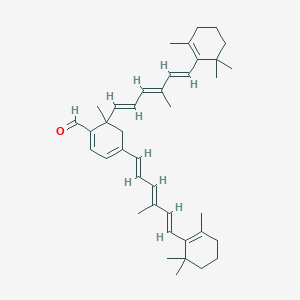
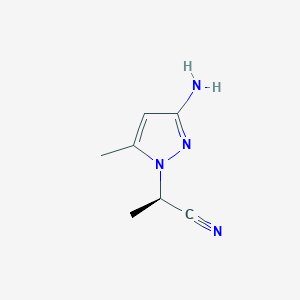
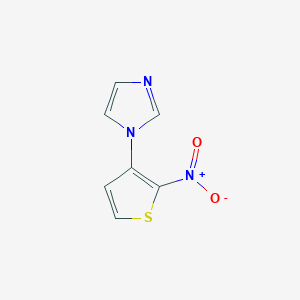
![3-Iodo-6,7,8,9-tetrahydro-11H-benzo[e]pyrrolo[1,2-a][1,4]diazepin-11-one](/img/structure/B12934535.png)
![2-((6-Bromo-1H-benzo[d]imidazol-2-yl)thio)ethyl acetate](/img/structure/B12934537.png)
